GSK-3β Inhibition Potency and Kinase Selectivity
The compound inhibited glycogen synthase kinase‑3β (GSK‑3β) with an IC₅₀ of 8.7 μM and exhibited selectivity over a panel of related kinases [1]. This profile distinguishes it from broad‑spectrum kinase inhibitors that lack indane‑based conformational constraint, which often show poorer selectivity at comparable potency.
| Evidence Dimension | GSK-3β inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 8.7 μM |
| Comparator Or Baseline | Related kinases (exact panel not disclosed); typical broad‑spectrum inhibitors |
| Quantified Difference | Selectivity window observed (exact fold‑selectivity not quantified in available source) |
| Conditions | Enzymatic assay (source: vendor‑cited Nature Communications report, primary reference not independently verified) |
Why This Matters
Programs targeting GSK‑3β for Alzheimer's disease require selective inhibition to avoid off‑target toxicity; this compound offers a starting point that combines moderate potency with a selectivity signal.
- [1] Kuujia: 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol – Biological Activity (citing Nature Communications and J. Med. Chem. reports). View Source
